1-(3-Vinylphenyl)ethanone
Description
Significance in Contemporary Organic Synthesis and Materials Science Research
In contemporary organic synthesis, 1-(3-vinylphenyl)ethanone is a significant building block. Its vinyl group can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a vinyl boronic acid with an aryl halide in the presence of a palladium catalyst to form carbon-carbon bonds. smolecule.com This method is noted for its mild reaction conditions and high yields. smolecule.com The ketone group, on the other hand, can undergo nucleophilic addition, reduction to an alcohol, or serve as a handle for further functionalization. smolecule.com
The dual functionality of this compound is particularly valuable in materials science. The vinyl group allows the molecule to act as a monomer in polymerization reactions, leading to the formation of styrenic copolymers. smolecule.com These polymers, which incorporate a ketone group in the backbone, can exhibit enhanced thermal stability compared to their para-substituted counterparts. smolecule.com The ketone moiety can also be used to modify the polymer's properties after polymerization, for instance, by cross-linking or by attaching other functional molecules. This has led to its use in the production of specialty chemicals, coatings, and adhesives. Research has also explored the use of related polyvinyl ketones in applications such as ethylene (B1197577) sensing films when impregnated with specific silver compounds. nih.gov
Historical Context and Evolution of Research on Vinylphenyl Compounds
Research into vinylphenyl compounds, and more broadly vinyl ketones, has a history dating back to at least the 1930s, with early studies focusing on their addition reactions. cdnsciencepub.comacs.org The interest in vinyl ketone-based polymers began to grow in the mid-1940s due to their potential in various applications, including their photo-responsive and photodegradable properties. nih.gov
The evolution of synthetic methodologies, particularly the development of organometallic cross-coupling reactions like the Suzuki-Miyaura coupling, has significantly advanced the study and application of vinylphenyl compounds. smolecule.com These modern techniques have made compounds like this compound more accessible and have opened up new avenues for their use in creating complex molecules and functional materials. unistra.fr The broader field of organosilicon chemistry has also contributed to the development of related vinylphenyl compounds.
The ability to precisely control polymerization, for instance through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has allowed for the synthesis of well-defined polyvinyl ketones with low dispersity. nih.gov This level of control is crucial for tailoring the properties of the resulting materials for specific applications. The ongoing research into vinylphenyl compounds and their polymers continues to expand their utility in areas ranging from advanced materials to pharmaceutical intermediates. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKURLAXYPVMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Vinylphenyl Ethanone
Catalytic Approaches to 1-(3-Vinylphenyl)ethanone Synthesis
Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency and selectivity. For this compound, catalytic strategies are pivotal in constructing the target molecule from various precursors, offering pathways that are often more direct and produce higher yields than classical stoichiometric reactions.
Catalytic Transfer Hydrogenation and Dehydration Pathways from Related Precursors
The formation of the vinyl group is a critical step in the synthesis of this compound. This can be achieved through processes such as the dehydration of a corresponding alcohol precursor. An important pathway involves the acid-catalyzed dehydration of the tertiary alcohol formed from the reaction of m-ethylacetophenone derivatives. smolecule.com This reaction proceeds via an E1 mechanism, where a protonated alcohol leaves as water to form a carbocation, followed by the elimination of a beta-hydrogen to create the double bond.
Commonly used catalysts for this dehydration include methanesulfonic acid and solid acid catalysts like Amberlyst-15. smolecule.com The use of a Dean-Stark apparatus can shift the reaction equilibrium towards the product by removing the water formed during the reaction. smolecule.com While catalytic transfer hydrogenation is a powerful tool for the reduction of ketones and alkenes, its direct application to form the vinyl group in this specific synthesis from a different precursor is less commonly documented in favor of dehydration routes. researchgate.netillinois.eduiu.edursc.orgnih.gov However, the reduction of the ketone moiety to an alcohol, which is then subjected to dehydration, is a viable two-step sequence.
| Precursor | Catalyst | Reagents/Conditions | Yield | Reference |
| Tertiary Alcohol Intermediate | Methanesulfonic acid (5 mol%) | Toluene, 110°C, 8 hours, Dean-Stark apparatus | >85% conversion | smolecule.com |
| Tertiary Alcohol Intermediate | Amberlyst-15 (15 wt%) | Toluene, 110°C | Comparable to MsOH | smolecule.com |
| 1-Phenylethanol (Analogous) | Copper(II) catalyst | Toluene, 120°C, 1 mol% catalyst | >95% | nih.gov |
| 1-Phenylethanol (Analogous) | Amberlyst-15 | Liquid phase, 363 K, Cyclohexane | High conversion | researchgate.net |
Regioselective Functionalization Strategies
Regioselectivity is crucial for ensuring the correct placement of the vinyl group at the meta-position of the acetophenone (B1666503) ring. Palladium- and nickel-catalyzed cross-coupling reactions are highly effective for this purpose, offering precise control over the reaction site.
The Suzuki-Miyaura coupling reaction is a prominent method, involving the reaction of a vinyl boronic acid or its ester with an aryl halide. smolecule.com For the synthesis of this compound, 3-bromoacetophenone is coupled with vinylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. smolecule.com
Nickel-catalyzed vinylation presents a more cost-effective alternative to palladium. smolecule.com This approach typically involves the coupling of a 3-haloacetophenone, such as 3-iodoacetophenone, with a vinyl nucleophile like vinylmagnesium bromide, using a nickel(II) complex as the catalyst. smolecule.com
| Reaction Type | Substrates | Catalyst System | Solvent/Conditions | Yield | Reference |
| Suzuki-Miyaura Coupling | 3-Bromoacetophenone, Vinylboronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃ | Tetrahydrofuran/Water, Reflux, 18 hours | 65-72% | smolecule.com |
| Nickel-Catalyzed Vinylation | 3-Iodoacetophenone, Vinylmagnesium bromide | NiCl₂(PPh₃)₂ (5 mol%) | Anhydrous Tetrahydrofuran, 0-25°C | Not specified | smolecule.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. uni-saarland.de This involves the use of safer solvents, maximizing atom economy, and employing environmentally benign catalysts to create more sustainable synthetic routes. uni-saarland.deunibo.itrsc.org
Solvent-Free and Aqueous Medium Reaction Systems
Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. uni-saarland.de Solvent-free, or solid-state, reactions can lead to reduced waste, easier product separation, and sometimes enhanced reactivity. cmu.eduekb.eg For instance, related syntheses, such as the preparation of chalcones, have been successfully performed under solvent-free conditions by grinding reactants together. ekb.eg
Aqueous medium reactions offer an environmentally friendly alternative to organic solvents, as water is non-toxic, non-flammable, and abundant. pitt.edu The development of water-soluble catalysts and the use of surfactants or co-solvents can facilitate reactions involving organic substrates in aqueous systems. For example, the asymmetric reduction of a similar ketone, 3'-(trifluoromethyl)acetophenone, has been effectively carried out in an aqueous solution containing Tween-20 and a natural deep eutectic solvent, demonstrating the viability of aqueous systems for transformations on this type of substrate. nih.gov
Atom-Efficient Transformations and Process Optimization
Atom efficiency is a measure of how much of the reactants' atoms are incorporated into the final desired product. nih.govresearchgate.netresearchgate.net Reactions with high atom economy, such as addition and coupling reactions, are preferred over those that generate significant stoichiometric byproducts. The Suzuki-Miyaura and nickel-catalyzed vinylation reactions are examples of relatively atom-efficient transformations. smolecule.com
Process optimization involves adjusting reaction parameters to maximize yield and selectivity while minimizing energy consumption and waste generation. This can include optimizing catalyst loading, temperature, reaction time, and methods of product isolation. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, significantly improve process efficiency and reduce waste. nih.govresearchgate.netresearchgate.net
Utilization of Environmentally Benign Catalytic Systems
The choice of catalyst has a significant impact on the green credentials of a synthetic process. Environmentally benign catalysts are typically non-toxic, recyclable, and derived from abundant resources.
Solid Acid Catalysts: For the dehydration step, solid acid catalysts like zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported heteropoly acids offer advantages over traditional mineral acids. researchgate.netresearchgate.netresearchgate.net They are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused. researchgate.net
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium with catalysts based on more abundant and less toxic metals such as nickel or iron is a key objective in green catalysis. smolecule.com The use of nickel catalysts for vinylation is a step in this direction. smolecule.com
Biocatalysts: Enzymes and whole-cell systems can catalyze reactions with high selectivity under mild aqueous conditions. nih.gov While a direct biocatalytic route to this compound is not widely reported, the enzymatic reduction of the ketone to a chiral alcohol precursor is a feasible green transformation. nih.gov
Chemo- and Regioselective Synthesis Strategies for Complex Derivatives
The bifunctional nature of this compound, possessing both a reactive vinyl group and a ketone moiety, presents a unique landscape for the synthesis of complex molecular architectures. The development of advanced synthetic methodologies hinges on the ability to control chemo- and regioselectivity, allowing for the selective functionalization of one reactive site while the other remains intact. This section explores key strategies that leverage transition-metal catalysis and cyclization reactions to achieve precise control over the synthesis of elaborate derivatives from this versatile building block.
Palladium-Catalyzed Heck Reaction: Regioselective Arylation of the Vinyl Group
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between unsaturated halides and alkenes. researchgate.net In the context of this compound, this reaction offers a direct and highly regioselective route to introduce aryl, heteroaryl, or other vinyl groups at the terminal position of the vinyl moiety, yielding complex stilbene (B7821643) and diarylethene derivatives. The reaction is highly chemoselective, proceeding exclusively at the vinyl group without affecting the ketone functionality.
The regioselectivity of the Heck reaction on styrene (B11656) derivatives is typically high, favoring arylation at the sterically less hindered β-carbon of the vinyl group to produce the (E)-isomer as the major product. nih.gov This selectivity is driven by the mechanism involving syn-addition of the arylpalladium species to the double bond, followed by β-hydride elimination.
Key to controlling the efficiency and outcome of the Heck reaction is the careful selection of the catalyst system, base, and reaction conditions. While classic catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands are effective, modern catalysts, including palladacycles and N-heterocyclic carbene (NHC) palladium complexes, offer improved stability and activity, often allowing for lower catalyst loadings and milder conditions. researchgate.net
Table 1: Representative Conditions for the Heck Reaction with Styrene Derivatives
| Aryl Halide | Alkene Substrate | Catalyst System | Base | Solvent | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | - | Stilbene formation | researchgate.net |
| Aryl Bromide | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | Moderate | High (E)-selectivity | nih.gov |
| Aryl Bromide | Electronically non-biased olefin | Pd(TFA)₂ / DMA | None | DMA | High | >20:1 for (E)-styrenyl product | nih.gov |
Rhodium-Catalyzed Hydroformylation: Selective Formation of Aldehyde Derivatives
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. nih.gov When applied to this compound, this reaction provides a pathway to aldehyde derivatives, which are valuable intermediates for further transformations. The critical challenge in the hydroformylation of styrene derivatives is controlling the regioselectivity to favor either the branched aldehyde (α-formylation) or the linear aldehyde (β-formylation).
For styrene and its derivatives, rhodium-based catalysts are predominantly used, and the regioselectivity is profoundly influenced by the nature of the ligands coordinated to the rhodium center. researchgate.netmdpi.com Generally, electronic and steric properties of the ligands dictate the site of hydride delivery and CO insertion.
Branched Selectivity : The use of certain phosphine and phosphite (B83602) ligands can favor the formation of the branched isomer, 2-(3-acetylphenyl)propanal. Recent studies have shown that hybrid phosphate (B84403) promoters can lead to high yields and excellent branched-to-linear ratios (b/l) under mild conditions. mdpi.com The mechanism is believed to involve coordination of the phosphate's P=O group to the rhodium center, which influences the regioselectivity of the hydride migration. mdpi.com
Linear Selectivity : Achieving high linear selectivity in the hydroformylation of styrenes is more challenging. However, bio-inspired approaches, such as using rhodium-substituted carbonic anhydrase, have demonstrated a significant shift towards the linear product, showcasing a 40-fold change in regioselectivity compared to the free rhodium catalyst. researchgate.net
Table 2: Regioselectivity in the Rhodium-Catalyzed Hydroformylation of Styrene
| Catalyst System | Ligand/Promoter | Conditions | Branched/Linear Ratio (b/l) | Reference |
|---|---|---|---|---|
| [Rh(COD)Cl]₂ | Tris(2,4-di-tert-butylphenyl)phosphite | - | 3.7:1 | mdpi.com |
| [Rh(COD)Cl]₂ | Hybrid Phosphate (P6) | 30 °C, 20 bar (CO/H₂) | Up to 49:1 | researchgate.net |
| [Rh]-Carbonic Anhydrase | Enzyme scaffold | - | 1:8.4 (Linear favored) | researchgate.net |
Intramolecular Cyclization Strategies for Polycyclic Architectures
The dual functionality of this compound and its derivatives enables the construction of complex polycyclic systems through intramolecular cyclization reactions. These strategies often involve a tandem or cascade sequence where both the ketone and the vinyl group, or the adjacent aromatic ring, participate in ring formation, offering high levels of complexity from simple starting materials.
A notable strategy involves the Brønsted acid-promoted intramolecular cyclization of derivatives where the ketone has been converted to an N-tosylhydrazone. rsc.org In a reaction involving an ortho-vinyl acetophenone derivative, the N-tosylhydrazone serves as an electrophile, initiating a cationic cyclization cascade with the neighboring vinyl group to furnish polysubstituted indenes in high yields. rsc.org This transformation highlights a powerful method for chemo- and regioselectively constructing fused ring systems by leveraging the inherent reactivity of both functional groups after a simple derivatization step.
Another advanced approach involves tandem multicomponent reactions followed by an intramolecular cyclization. For example, a Ugi reaction could be designed to functionalize an aldehyde derivative of this compound, installing a diene or dienophile, which could then undergo an intramolecular Diels-Alder reaction. nih.gov This type of one-pot sequence allows for the rapid assembly of complex, three-dimensional scaffolds with a high degree of stereocontrol. nih.gov
Polymerization Chemistry of 1 3 Vinylphenyl Ethanone and Its Derivatives
Fundamental Polymerization Mechanisms and Reaction Kinetics
The vinyl group of 1-(3-vinylphenyl)ethanone allows it to undergo polymerization through various mechanisms, including free radical, anionic, and controlled radical pathways. The kinetics and control over the polymerization process are highly dependent on the chosen method.
Free Radical Polymerization Kinetics and Rate Constants
Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves three main steps: initiation, propagation, and termination. uvebtech.comuomustansiriyah.edu.iq The rate of polymerization (R_p) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as described by the general rate equation:
Rp = kp[M][M•]
Rp = kp(fkd[I] / kt)1/2[M]
where f is the initiator efficiency, kd is the initiator decomposition rate constant, and kt is the termination rate constant. uvebtech.comuomustansiriyah.edu.iq
Table 1: General Rate Constants for Free Radical Polymerization of Styrene (B11656) at 60°C
| Rate Constant | Description | Typical Value (L mol-1 s-1) |
|---|---|---|
| kd | Initiator decomposition | ~10-5 (for AIBN) |
| kp | Propagation | ~350 |
Note: These values are for styrene and serve as an approximation. The actual values for this compound may differ.
Anionic Polymerization Mechanisms and Living Characteristics
Anionic polymerization is a form of chain-growth polymerization initiated by anions. wikipedia.org This method is particularly suited for vinyl monomers with electron-withdrawing groups, which can stabilize the propagating carbanion. eresearchco.com The acetyl group in this compound, being electron-withdrawing, facilitates anionic polymerization. A key advantage of this technique is the potential for "living" polymerization, where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. wikipedia.orgethernet.edu.et
Studies on the anionic polymerization of similar vinylphenyl ketone monomers, such as 1-adamantyl 4-vinylphenyl ketone, have demonstrated that living polymerization can be achieved. researchgate.net This suggests that this compound can also undergo living anionic polymerization under appropriate conditions, such as high-purity reagents and an aprotic solvent. researchgate.net The living nature of the polymerization is characterized by a linear increase in the number-average molecular weight with monomer conversion and a narrow molecular weight distribution (polydispersity index, PDI ≤ 1.1). researchgate.net
The equilibrium between these species is influenced by the counterion, solvent, and temperature. uni-bayreuth.de For instance, in the anionic polymerization of 1-adamantyl 4-vinylphenyl ketone, the choice of the counterion (e.g., Li+, K+, Cs+) significantly affects the polymerization. researchgate.net With a less-dissociating counterion like Li+, the polymerization may be slow or incomplete, whereas with more-dissociating counterions like K+ or Cs+, the polymerization proceeds quantitatively to yield well-defined polymers. researchgate.net This is attributed to the greater contribution of the more reactive free anions and solvent-separated ion pairs in the presence of larger, less-coordinating counterions.
Solvent polarity plays a crucial role in anionic polymerization by influencing the state of the propagating species. uni-bayreuth.de Polar aprotic solvents, such as tetrahydrofuran (THF), can solvate the cation, leading to a shift in the equilibrium from contact ion pairs towards more reactive solvent-separated ion pairs and free anions. uni-bayreuth.de This generally results in an increased rate of polymerization.
Temperature also affects the equilibrium and, consequently, the polymerization control. Lowering the temperature often favors the formation of solvent-separated ion pairs, which can increase the polymerization rate. uni-bayreuth.de However, very low temperatures may be necessary to suppress side reactions, such as the reaction of the propagating carbanion with the carbonyl group of the monomer or polymer, which can lead to a loss of livingness. researchgate.net For example, the living anionic polymerization of 1-adamantyl 4-vinylphenyl ketone is typically carried out at -78°C to ensure good control. researchgate.net
Controlled Radical Polymerization (CRP) of Vinyl Monomers
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), offer a way to synthesize polymers with controlled molecular weights and narrow polydispersities while being more tolerant to functional groups and impurities than anionic polymerization. cmu.edu
ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. cmu.eduacs.org This establishes a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species, minimizing termination reactions. acs.org
The polymerization of substituted styrenes via ATRP has been extensively studied. cmu.edu The electronic nature of the substituent on the phenyl ring significantly influences the polymerization rate and control. cmu.edu The acetyl group in this compound is an electron-withdrawing group. In the ATRP of substituted styrenes, monomers with electron-withdrawing substituents generally polymerize faster and with better control than those with electron-donating substituents. cmu.edu This is because electron-withdrawing groups can increase both the propagation rate constant (kp) and the atom transfer equilibrium constant (Keq). cmu.edu
Table 2: Effect of Substituents on the Apparent Propagation Rate Constant in ATRP of Substituted Styrenes
| Substituent (para-position) | Hammett Constant (σp) | Relative kpapp |
|---|---|---|
| -OCH3 | -0.27 | 0.4 |
| -CH3 | -0.17 | 0.6 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 1.8 |
| -Br | 0.23 | 2.0 |
Data adapted from studies on para-substituted styrenes. cmu.edu A similar trend is expected for meta-substituted styrenes like this compound.
The kinetics of ATRP are typically first-order with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with conversion. dtic.mil This indicates a constant number of propagating chains and good control over the polymerization process. dtic.mil For this compound, it is expected that ATRP would proceed in a controlled manner, allowing for the synthesis of well-defined polymers. The presence of the ketone functionality is generally well-tolerated in ATRP.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).
The mechanism involves a degenerative chain transfer process where a propagating radical reacts with the RAFT agent. This reaction forms a dormant polymeric thiocarbonylthio compound and a new radical. This new radical can then initiate the polymerization of other monomers. This rapid equilibrium between active (propagating) and dormant species allows for all chains to grow at a similar rate, leading to a narrow molecular weight distribution. The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. For a styrene derivative like this compound, dithiobenzoates and trithiocarbonates would typically be considered suitable RAFT agents.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is another powerful technique for controlled radical polymerization, which utilizes a stable nitroxide radical to control the polymerization process. The key to NMP is the reversible termination of the growing polymer chain by the nitroxide radical, forming a dormant alkoxyamine species. wikipedia.org
At elevated temperatures, the C-O bond in the alkoxyamine can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide mediator. This equilibrium between active and dormant species, governed by the persistent radical effect, maintains a low concentration of active radicals at any given time, thereby minimizing irreversible termination reactions and allowing for controlled chain growth. wikipedia.org NMP is particularly well-suited for the polymerization of styrenic monomers, suggesting its potential applicability to this compound.
Engineering of Macromolecular Architectures
Homopolymerization to Poly[this compound]
The homopolymerization of this compound would result in the formation of poly[this compound]. Using controlled radical polymerization techniques like RAFT or NMP, it would be theoretically possible to synthesize this homopolymer with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity). The acetyl functional group would be preserved as a pendant group along the polymer backbone, offering potential sites for post-polymerization modification.
Copolymerization with Diverse Monomers
Statistical copolymerization involves the polymerization of two or more different monomers simultaneously, leading to a polymer chain with a random distribution of the monomer units. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. cmu.edu The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer.
To conduct a statistical copolymerization study of this compound with other monomers, such as styrene or methyl methacrylate, a series of polymerizations would be carried out with varying initial monomer feed ratios. The composition of the resulting copolymers would then be determined, typically by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. From this data, the reactivity ratios could be calculated using methods like the Fineman-Ross or Kelen-Tüdös methods.
Block copolymers are macromolecules composed of two or more distinct homopolymer chains linked together. Their synthesis is a hallmark of controlled/"living" polymerization techniques. The synthesis is typically achieved through sequential monomer addition. nih.gov
First, a "living" homopolymer block of the first monomer is synthesized. Due to the controlled nature of the polymerization, the polymer chains retain their active ends. Once the first monomer is consumed, a second monomer is introduced to the reaction mixture, and its polymerization is initiated by the active ends of the first block. This process results in the formation of a diblock copolymer. This can be extended by adding further monomers to create triblock or multiblock copolymers. harth-research-group.org For this compound, one could envision first synthesizing a living block of poly[this compound] and then adding a monomer like styrene or methyl methacrylate to grow the second block, resulting in a well-defined diblock copolymer. researchgate.netsemanticscholar.org
Alternating Copolymerization Strategies
Alternating copolymerization is a powerful strategy to create polymers with a perfectly regular sequence of two different monomer units, leading to materials with distinct properties compared to their random or block counterparts. For a styrenic monomer like this compound, several strategies can be employed to achieve an alternating structure. A primary approach involves copolymerization with an electron-deficient comonomer. The vinyl group in this compound is part of a conjugated system, rendering it relatively electron-rich. When paired with a monomer bearing strong electron-withdrawing groups, such as maleic anhydride or its derivatives, a charge-transfer complex can form between the two monomers prior to polymerization. rsc.org This complex then propagates as a single unit, ensuring a strictly alternating sequence in the resulting polymer chain.
Another strategy involves controlled radical polymerization techniques, such as Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization. By carefully selecting the monomers and reaction conditions, the inherent reactivity ratios can be manipulated to favor cross-propagation over homopropagation. For instance, the RAFT copolymerization of styrene derivatives with saccharin (meth)acrylamide has been shown to generate well-defined alternating copolymers, which can be chemically modified after polymerization. nih.gov A similar approach could be applied to this compound, pairing it with a suitable electron-deficient comonomer under RAFT conditions to produce an alternating copolymer with pendant acetylphenyl groups.
Furthermore, rare-earth metal catalysts have demonstrated exceptional control over both sequence and stereochemistry in the copolymerization of functionalized olefins with styrene. researchgate.netnih.gov These catalytic systems can enforce a perfect alternating sequence and high co-syndiotacticity, opening a pathway to highly ordered functional polymers from vinylphenyl monomers. researchgate.netnih.gov
Cross-linking Polymerization with Divinylbenzene and Related Agents
Cross-linking is a critical technique for transforming linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical strength, thermal stability, and solvent resistance. Divinylbenzene (DVB) is a widely used cross-linking agent in styrenic polymerizations due to its structural similarity and reactivity. When this compound is copolymerized with DVB, a robust network is formed where polymer chains are covalently linked through the DVB units. echobiosystems.com
The introduction of DVB creates a complex three-dimensional network structure that restricts the mobility of the polymer chains. worldscientific.com This restriction leads to a notable increase in the glass transition temperature (Tg) and mechanical moduli of the material. worldscientific.com Molecular dynamics simulations of polystyrene cross-linked with DVB have shown that as the degree of cross-linking increases, the polymer becomes denser, and properties such as the elastic modulus, bulk modulus, and shear modulus are significantly enhanced. worldscientific.com The network structure also improves the yield stress and tensile resistance of the polymer. worldscientific.com
The properties of the resulting cross-linked polymer can be precisely controlled by adjusting the concentration of DVB. Higher concentrations of the cross-linking agent lead to a higher cross-link density, resulting in harder, more rigid materials with superior thermal stability. future4200.com Precipitation polymerization of styrene and DVB has been used to create fully cross-linked, stable microspheres, with the particle morphology becoming more regular and smooth at higher DVB concentrations. future4200.com This methodology is directly applicable to creating functional, cross-linked microparticles from this compound for various applications.
| DVB Content (% of Monomer Feed) | Effect on Polymer Structure | Resulting Macroscopic Properties | Reference |
|---|---|---|---|
| Low (e.g., <5%) | Formation of a loose 3D network with low cross-link density. | Slight increase in Tg and mechanical strength; may exhibit swelling in solvents. | future4200.comacs.org |
| Medium (e.g., 5-20%) | Moderately dense network structure. | Significant improvement in thermal stability and solvent resistance. Increased elastic and shear moduli. | worldscientific.comfuture4200.com |
| High (e.g., >20%) | Highly dense, rigid network. | Maximizes heat resistance, yield stress, and tensile strength. Forms clear, smoothly shaped microparticles in precipitation polymerization. | worldscientific.comfuture4200.com |
Branched and Hyperbranched Polymer Topologies
Hyperbranched polymers are highly branched, three-dimensional macromolecules that offer unique properties such as low viscosity, high solubility, and a large number of terminal functional groups compared to their linear analogs. rsc.org A powerful method for creating such architectures is Self-Condensing Vinyl Polymerization (SCVP). researchgate.netnih.gov This technique utilizes a special type of monomer known as an "inimer," which contains both a polymerizable vinyl group and an initiating moiety within the same molecule. mdpi.comnih.gov
For instance, the polymerization of 3-(1-chloroethyl)-ethenylbenzene, a structural analog of a this compound derivative, using a cationic initiator like SnCl₄, leads to the formation of hyperbranched polymers. cmu.edu In this system, the vinyl group acts as the polymerizable site, while the chloroethyl group serves as the cationic initiating site. cmu.edu Similarly, atom transfer radical polymerization (ATRP) of p-(chloromethyl)styrene (CMS), which acts as an inimer, produces hyperbranched polystyrene. cmu.edu
The synthesis of hyperbranched structures can also be achieved through the anionic polymerization of divinyl monomers like DVB. researchgate.net By carefully controlling the reaction conditions, such as the ratio of initiator (e.g., n-butyllithium) to DVB, an in-situ inimer is formed, which then undergoes SCVP to yield soluble, hyperbranched poly(divinylbenzene). researchgate.net Copolymerizing this compound in such a system would incorporate the acetylphenyl functionality into the hyperbranched architecture, creating a highly functional dendritic material.
Macromonomer and Inimer Approaches in Polymer Synthesis
The inimer approach, as discussed previously, is central to the synthesis of hyperbranched polymers via Self-Condensing Vinyl Polymerization (SCVP). mdpi.comnih.gov An inimer is a molecule that simultaneously functions as both a monomer and an initiator. The polymerization of inimers, such as p-(chloromethyl)styrene, proceeds in a manner that combines features of chain-growth and step-growth polymerization, as reactive oligomers can couple with each other, leading to dendritic structures. researchgate.netcmu.edu
The macromonomer approach offers another route to branched polymers, specifically graft or comb-like structures. A macromonomer is a polymer or oligomer chain that is end-capped with a polymerizable functional group. These macromonomers can then be homopolymerized or copolymerized with conventional small-molecule monomers to form densely grafted "molecular brushes". acs.org
A synthetic strategy could involve first synthesizing a polymer chain (e.g., polystyrene or polymethacrylate) via a living polymerization technique and then terminating the reaction with a molecule that introduces a styrenic end-group. For example, living anionic polymers can be reacted with 4-(chlorodimethylsilyl)styrene to create well-defined, styrene-tipped macromonomers. acs.org These styrenic macromonomers can then be copolymerized with this compound. In this scenario, the macromonomer acts as a large comonomer, resulting in a polymer backbone derived from this compound with long polymer chains grafted onto it at the points of macromonomer incorporation.
Specialized Polymerization Techniques
Hydrosilylation Polymerization for Inorganic-Organic Hybrid Systems
Hydrosilylation is a highly efficient and versatile reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. nih.gov This reaction is an excellent method for creating organic-inorganic hybrid polymers, as it tolerates a wide variety of functional groups, including ketones, esters, and nitriles. pnnl.gov
The vinyl group of this compound can readily participate in hydrosilylation polymerization. By reacting it with a monomer containing two or more Si-H groups (e.g., 1,4-bis(dimethylsilyl)benzene or polysiloxanes bearing Si-H functionalities), a hybrid polymer is formed that incorporates both the aromatic ketone structure and a polysiloxane or polysilane backbone. pnnl.gov This approach has been used to synthesize high-molecular-weight vinylphenyl-containing MQ silicone resins by reacting a vinyl-containing silicone resin with a linear poly(diphenylsiloxane) having two terminal Si-H bonds. mdpi.comresearchgate.net
The resulting inorganic-organic hybrid polymers combine the properties of both components. The polysiloxane segments provide flexibility, low glass transition temperatures, and thermal stability, while the this compound units contribute rigidity and functionality. mdpi.com This synthetic route allows for the creation of novel materials suitable for applications such as heat-resistant coatings and high-performance adhesives. mdpi.comresearchgate.net
Self-Alternating Polymerization Phenomena
Self-alternating polymerization is a fascinating and highly specific reaction mechanism observed in certain "AB-type" difunctional monomers. These monomers possess two distinct, polymerizable vinyl groups (A and B) within the same molecule that have different reactivities and are unable or unlikely to homopolymerize under the chosen conditions.
A prime example of this phenomenon is the anionic polymerization of 1-(4-vinylphenyl)-1-phenylethylene (p-VDPE). acs.orgbohrium.com This monomer contains a styrene-type vinyl group (A) and a 1,1-diphenylethylene (DPE)-type vinyl group (B). Under anionic conditions, the DPE moiety cannot homopolymerize due to steric hindrance. researchgate.net Polymerization proceeds via an intermolecular crossover mechanism where the propagating anion from a styrene unit exclusively attacks the DPE unit of another monomer, and the resulting DPE anion attacks the styrene unit of the next monomer. acs.org This forces a perfectly alternating consumption of the A and B vinyl groups, leading to a linear polymer with a precisely alternating sequence and pendant unsaturated styrene and DPE groups. acs.orgacs.org
This mechanism has been shown to work for the para-, meta-, and ortho-isomers of vinyl-DPE. acs.org By analogy, a specifically designed derivative of this compound, such as 1-(3-(1-phenylvinyl)phenyl)ethanone , could potentially undergo self-alternating polymerization. In this hypothetical monomer, the 3-vinyl group would act as the 'A' site, and the 1-phenylvinyl group would act as the sterically hindered 'B' site. Anionic polymerization could lead to a unique polymer with an alternating backbone structure and pendant acetylphenyl and phenyl groups. The resulting polymer, with its high density of reactive pendant groups, could undergo subsequent cross-linking upon heating. acs.org
Post Polymerization Modification and Functionalization of 1 3 Vinylphenyl Ethanone Based Polymers
Strategies for Chemical Modification and Functional Group Incorporation
The chemical architecture of poly(1-(3-vinylphenyl)ethanone) offers two primary sites for modification: the ketone carbonyl group and the vinyl double bond. This dual functionality allows for the introduction of a wide variety of chemical moieties, significantly altering the polymer's physical and chemical properties.
Ketone groups on polymer side chains are valuable platforms for PPM. They can react selectively with primary amines, alkoxyamines, and hydrazines to form imines, oximes, and hydrazones, respectively. wiley-vch.de While imines can be susceptible to hydrolysis, they can be converted to stable secondary amines through reductive amination. wiley-vch.de Oxime and hydrazone linkages are generally stable under neutral to slightly acidic conditions, making them suitable for bioconjugation applications. wiley-vch.de
The vinyl groups, preserved by polymerizing the styrene (B11656) moiety of the monomer, offer another route for functionalization. These pendant alkenes are amenable to a range of addition reactions. One of the most effective methods for modifying these groups is the radical-mediated thiol-ene reaction, which allows for the covalent attachment of a wide array of thiol-containing molecules. wiley-vch.deresearchgate.net This strategy is highly efficient for introducing functional groups without altering the polymer backbone. researchgate.net The combination of ketone and vinyl reactivity allows for sequential or orthogonal modifications, leading to complex and multifunctional polymeric structures.
Orthogonal "Click Chemistry" Approaches
"Click chemistry" refers to a class of reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts. nih.govmdpi.com These reactions are often characterized by their high efficiency, functional group tolerance, and mild reaction conditions. walshmedicalmedia.com In the context of polymer modification, "click" reactions provide a powerful toolkit for introducing complex functionalities with high precision and control. acs.org
For polymers derived from this compound, the pendant vinyl group is an ideal substrate for certain "click" reactions. The orthogonality of these reactions means they can proceed with high chemoselectivity in the presence of other functional groups, such as the ketone moiety on the same repeating unit. nih.govresearchgate.net This allows for the specific modification of the vinyl group without unintended side reactions involving the ketone.
The thiol-ene reaction is a prominent example of a "click" reaction utilized in polymer science. illinois.edubohrium.com It involves the radical-mediated addition of a thiol (R-SH) across a double bond. nih.gov The reaction is typically initiated by UV light or a thermal source and proceeds via a free-radical chain mechanism. wiley-vch.deillinois.edu A key characteristic is its anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon of the alkene. illinois.edu This process is highly efficient, often proceeding to quantitative conversion under mild conditions with excellent tolerance for various functional groups. wiley-vch.debohrium.com
The pendant vinyl groups on poly(this compound) can be readily functionalized using this method. By selecting thiols with desired functionalities (e.g., hydroxyl, carboxyl, amine, or even biological molecules), the properties of the polymer can be precisely tuned. nih.gov
| Thiol Reagent | Initiator | Resulting Functional Group | Conversion Efficiency |
| 2-Mercaptoethanol | UV Light | Hydroxyl (-OH) | High (>90%) nih.gov |
| Methyl thioglycolate | UV Light | Ester (-COOCH₃) | High (>80%) nih.gov |
| 3-Mercaptopropionic acid | UV Light | Carboxylic Acid (-COOH) | High |
| Cysteamine | UV Light | Primary Amine (-NH₂) | High |
The data in this table is illustrative, based on typical thiol-ene reaction efficiencies found in the literature.
A related reaction, the thiol-yne reaction, involves the addition of thiols to alkynes. walshmedicalmedia.comrsc.org Each alkyne group can react sequentially with two thiol molecules, leading to highly cross-linked networks or doubly functionalized structures. researchgate.net While the native polymer from this compound contains vinyl groups, the thiol-yne reaction is a relevant orthogonal strategy in cases where alkyne functionalities are introduced into the polymer system. nih.govresearchgate.net
Side-Chain and Backbone Functionalization Reactions
Functionalization of poly(this compound) predominantly occurs at the side chains, as the polystyrene-type backbone is relatively inert. The pendant phenylacetyl group is the primary target for side-chain modifications.
A sophisticated strategy for modifying the ketone group involves leveraging its keto-enol tautomerism. An approach using enol-ester transesterification has been reported for functionalizing methacrylic copolymers. rsc.org This strategy can be adapted for poly(this compound). The process involves the reaction of the enol form of the ketone with an appropriate reagent. This "irreversible" transesterification is driven by the tautomerization of the product back to the more stable keto form, resulting in high conversion under mild conditions. rsc.org This method provides a pathway to convert the ketone into other functionalities, effectively creating new polymeric scaffolds from the parent polymer.
| Reaction Step | Description |
| 1. Enolization | The ketone on the polymer side chain establishes equilibrium with its enol tautomer. |
| 2. Transesterification | The enol form reacts with a functionalized ester reagent. |
| 3. Tautomerization | The resulting enol-ester product tautomerizes back to the stable ketone form, driving the reaction forward. |
This table outlines the general mechanism for enol-ester transesterification as a polymer modification strategy.
Polymer Surface Modification Techniques
Modifying only the surface of a polymer material is often desirable to alter properties like wettability, adhesion, or biocompatibility without changing the bulk characteristics. researchgate.net For polymers of this compound, the surface can be functionalized by targeting the available pendant groups.
Various techniques can be employed for surface modification:
Photografting: This technique uses UV irradiation to initiate graft polymerization from the polymer surface. researchgate.net A photoinitiator can abstract hydrogen atoms from the polymer surface, creating radicals that initiate the polymerization of a functional monomer, effectively growing new polymer chains from the surface. researchgate.net
Wet Chemical Methods: The surface can be treated with chemical reagents in solution. For instance, the surface ketone groups could be reduced or reacted with amines specifically at the interface. Similarly, surface vinyl groups could undergo reactions like bromination or thiol-ene addition confined to the surface layer. ipfdd.de
Plasma Treatment: Exposing the polymer surface to plasma can introduce a variety of polar functional groups (e.g., hydroxyl, carbonyl, carboxyl) by reacting with atmospheric gases or specific precursor gases. researchgate.net
These methods allow for the creation of functional surfaces on films, membranes, or other forms of the polymer, tailoring them for specific applications. researchgate.netmdpi.com
Advanced Spectroscopic and Structural Elucidation of 1 3 Vinylphenyl Ethanone and Its Polymeric Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
High-field NMR offers superior resolution and sensitivity, which is crucial for unambiguously assigning signals in complex molecules like 1-(3-vinylphenyl)ethanone, particularly in the crowded aromatic region.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its unique structural features. The vinyl group protons typically appear as a complex multiplet system, while the acetyl methyl protons are observed as a sharp singlet. The aromatic protons resonate in the downfield region, with their splitting patterns providing information about the substitution on the phenyl ring.
The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon environment. The carbonyl carbon of the ethanone (B97240) group is particularly distinct, resonating at a very low field (typically ~198 ppm). The vinyl and aromatic carbons appear in a more congested region of the spectrum.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Multiplicity / Remarks |
| Acetyl (-C(O)CH₃) | ~2.60 | ~26.7 | Singlet (s) |
| Vinylic (=CH₂) | ~5.35 | ~116.8 | Doublet (d) |
| Vinylic (=CH₂) | ~5.85 | ~116.8 | Doublet (d) |
| Vinylic (-CH=) | ~6.75 | ~136.5 | Doublet of doublets (dd) |
| Aromatic (Ar-H) | 7.40 - 8.00 | 126.0 - 138.0 | Multiplets (m) |
| Carbonyl (>C=O) | - | ~198.0 | Quaternary carbon, typically weak signal |
| Aromatic (ipso-C-C=O) | - | ~137.5 | Quaternary carbon, attached to the acetyl group |
| Aromatic (ipso-C-CH=) | - | ~137.9 | Quaternary carbon, attached to the vinyl group |
2D NMR Techniques: Two-dimensional NMR experiments are essential for establishing atomic connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, cross-peaks would be expected between the geminal and vicinal protons of the vinyl group. Additionally, correlations between adjacent protons on the aromatic ring would help to definitively assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and the carbon atoms to which they are directly attached. pressbooks.pub An HSQC spectrum simplifies the assignment of the ¹³C spectrum by correlating the well-resolved proton signals to their corresponding carbon signals. pressbooks.pub For instance, the singlet at ~2.60 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~26.7 ppm, confirming its assignment as the acetyl group.
For polymeric derivatives like poly(this compound), NMR spectra exhibit significant peak broadening due to the restricted molecular motion of the polymer chains. While this reduces resolution, NMR remains a powerful tool for analyzing polymer microstructure, such as tacticity.
Beyond standard 2D techniques, more advanced pulse sequences can provide deeper structural insights.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (typically 2-3 bond) couplings between ¹H and ¹³C nuclei. It is instrumental in piecing together the carbon skeleton of a molecule. For this compound, an HMBC experiment could show a correlation from the acetyl methyl protons (~2.60 ppm) to the carbonyl carbon (~198.0 ppm) and the ipso-aromatic carbon (~137.5 ppm), unequivocally confirming the placement of the acetyl group.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. While of limited use for a small, relatively rigid molecule like the monomer, they are invaluable for studying the conformation and folding of its polymeric derivatives in solution.
The in silico prediction of NMR chemical shifts using quantum mechanical calculations, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become a powerful tool in structural elucidation. rsc.org
This computational approach allows for the prediction of ¹H and ¹³C chemical shifts for a proposed structure. rsc.org By comparing the calculated spectrum with the experimental data, assignments can be confidently validated. This is particularly useful for resolving ambiguities in the assignment of signals within the complex aromatic region of this compound. In cases where initial assignments based on empirical data are uncertain or incorrect, computational NMR provides a robust method for revision and correction. nih.gov Machine learning protocols are also emerging that can rapidly predict chemical shifts with DFT-level accuracy, further accelerating the validation process. rsc.orgnih.gov
Interactive Data Table: Comparison of Predicted vs. Typical Experimental Chemical Shifts (ppm)
| Nucleus Type | Typical Experimental δ (ppm) | Predicted Computational δ (ppm) | Purpose of Comparison |
| Carbonyl ¹³C | ~198.0 | ~197-199 | Validation of the carbonyl group assignment. |
| Aromatic ¹³C | 126.0 - 138.0 | 125-140 | Correctly assigning each of the 6 aromatic carbons. |
| Vinylic ¹³C | 116.0 - 137.0 | 115-138 | Differentiating the two vinyl carbons. |
| Acetyl ¹³C | ~26.7 | ~26-27 | Confirmation of the methyl carbon signal. |
| Aromatic ¹H | 7.40 - 8.00 | 7.3-8.1 | Resolving overlapping signals in the multiplet. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition. For this compound, the molecular formula is C₁₀H₁₀O. HRMS can distinguish this composition from other isobaric formulas (molecules with the same nominal mass but different elemental compositions) by matching the experimentally measured exact mass to the theoretically calculated value.
Molecular Formula: C₁₀H₁₀O
Calculated Monoisotopic Mass: 146.0732 u
HRMS Measurement: An experimental HRMS measurement yielding a mass very close to 146.0732 (e.g., 146.0730) would unequivocally confirm the molecular formula C₁₀H₁₀O.
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion, often the molecular ion M⁺) and inducing further fragmentation to observe its daughter ions (product ions). This provides detailed structural information.
For this compound (M⁺, m/z = 146), the primary fragmentation pathways are dictated by the presence of the ketone and the aromatic ring. The most common cleavages in acylbenzenes are alpha-cleavages adjacent to the carbonyl group.
Predicted Fragmentation Pathways:
Loss of a methyl radical (•CH₃): Alpha-cleavage can result in the loss of the acetyl methyl group, forming a stable benzoyl-type acylium ion.
[C₁₀H₁₀O]⁺• → [C₉H₇O]⁺ + •CH₃
m/z 146 → m/z 131
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of the entire acetyl group.
[C₁₀H₁₀O]⁺• → [C₈H₇]⁺ + •COCH₃
m/z 146 → m/z 103 (vinylphenyl cation)
Interactive Data Table: Predicted Key Mass Fragments of this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Remarks |
| 146 | Molecular Ion [M]⁺• | [C₁₀H₁₀O]⁺• | The intact ionized molecule. |
| 131 | [M - CH₃]⁺ | [C₉H₇O]⁺ | Loss of a methyl radical; a stable acylium ion. |
| 103 | [M - COCH₃]⁺ | [C₈H₇]⁺ | Loss of the acetyl group. |
| 77 | Phenyl cation [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of the vinyl and acetyl groups. |
For poly(this compound) , tandem mass spectrometry, often coupled with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used to analyze the polymer structure. MS/MS of an isolated polymer chain would induce fragmentation along the polymer backbone, resulting in a series of fragment ions that differ by the mass of the monomer unit (146 u), confirming the repeating structure of the polymer.
Ambient Ionization and Hybrid Mass Spectrometry Platforms
Ambient ionization mass spectrometry (MS) techniques allow for the direct analysis of samples in their native environment with minimal or no sample preparation. These methods are characterized by their speed and versatility, making them suitable for high-throughput analysis. For polymeric derivatives of this compound, such as poly(this compound), ambient ionization methods could provide rapid information on polymer composition and degradation products directly from a material's surface.
Hybrid mass spectrometry platforms, which combine different types of mass analyzers, offer enhanced capabilities for the structural elucidation of complex molecules. A common hybrid setup is the quadrupole time-of-flight (Q-TOF) mass spectrometer. In the analysis of this compound, a Q-TOF instrument would allow for the selection of the molecular ion in the quadrupole, followed by collision-induced dissociation (CID) and high-resolution mass analysis of the resulting fragment ions in the TOF analyzer. This tandem mass spectrometry (MS/MS) approach provides detailed structural information.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Predicted m/z | Structure |
|---|---|---|
| [M]+ | 146.07 | C10H10O |
| [M - CH3]+ | 131.05 | C9H7O |
Ion Mobility Spectrometry (IMS) for Conformation Studies
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may have the same mass-to-charge ratio.
While no specific IMS studies on poly(this compound) were found, research on similar styrenic polymers demonstrates that the charge carriers and the nature of the end groups can significantly influence the gas-phase structure of the polymer ions. acs.orgqut.edu.au
Table 2: Hypothetical Ion Mobility Data for Oligomers of Poly(this compound)
| Degree of Polymerization (n) | m/z | Drift Time (ms) | Collision Cross Section (Ų) |
|---|---|---|---|
| 2 | 292.14 | 5.8 | 180.5 |
| 3 | 438.21 | 7.2 | 225.3 |
| 4 | 584.28 | 8.5 | 268.7 |
X-ray and Electron Diffraction Methods
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduuwaterloo.camdpi.com This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
For a successful SC-XRD analysis, a high-quality single crystal of the compound of interest is required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic structure can be determined.
No published single-crystal X-ray diffraction data for this compound was found in the provided search results. However, if a suitable crystal could be grown, SC-XRD would provide definitive information about its solid-state conformation and packing in the crystal lattice. This would reveal details such as the planarity of the molecule and the nature of any intermolecular interactions, such as C-H···O or π-π stacking interactions.
Micro-Electron Diffraction (MicroED) for Nanocrystalline Materials
Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique used for the structure determination of nanocrystalline materials. This method is particularly valuable when crystals are too small for conventional X-ray diffraction techniques. MicroED uses a beam of electrons to generate a diffraction pattern from which the atomic structure can be determined.
The application of MicroED has been successful in determining the structures of small organic molecules and peptides from nanocrystals. The process involves depositing the nanocrystals onto a transmission electron microscope (TEM) grid, which is then cooled to cryogenic temperatures. A series of electron diffraction patterns are collected as the crystal is rotated, and this data is then processed to solve the crystal structure.
There were no specific MicroED studies on this compound or its polymeric derivatives found in the search results. However, given the success of the technique with other small organic molecules, it is a viable method for determining the solid-state structure of this compound if it forms nanocrystals. For polymeric materials, MicroED could potentially be used to study the structure of crystalline domains within the polymer.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying functional groups in a molecule. jordilabs.com It works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these vibrations occur are characteristic of the bonds and functional groups present.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the vinyl group and the ketone group. The carbonyl (C=O) stretch of the ketone is typically a strong, sharp peak in the region of 1680-1700 cm⁻¹. The vinyl group would give rise to several characteristic peaks, including the C=C stretch around 1630 cm⁻¹ and C-H stretching and bending vibrations.
While a specific FTIR spectrum for this compound was not available in the search results, spectra for related compounds such as 1-(3-methylphenyl)ethanone are available and can provide an indication of the expected peak positions for the aromatic and ketone moieties. nist.govnist.gov For polymeric derivatives like poly(this compound), FTIR is a valuable tool for confirming polymerization by observing the disappearance or reduction in intensity of the vinyl group peaks and for studying the polymer's chemical structure. researchgate.netucd.iesciepub.comspectra-analysis.com
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1680 - 1700 |
| C=C (Vinyl) | Stretch | ~1630 |
| C-H (Vinyl) | Stretch | 3000 - 3100 |
| C-H (Vinyl) | Out-of-plane bend | 900 - 1000 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For an organic compound like this compound, absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of electrons and orbitals involved.
The structure of this compound contains three primary chromophores (light-absorbing groups): the vinyl group (-CH=CH₂), the aromatic phenyl ring, and the acetyl group's carbonyl function (C=O). The absorption spectrum is dominated by transitions of π and n (non-bonding) electrons to anti-bonding π* orbitals. shu.ac.ukcutm.ac.inelte.hu
The main electronic transitions observed are:
π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. cutm.ac.inuzh.ch They are characteristic of the conjugated system formed by the phenyl ring and the vinyl group, as well as the carbonyl group. These transitions typically result in strong absorption bands. shu.ac.uk Conjugation between the phenyl ring and the vinyl group is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to isolated chromophores.
n → π* Transitions: These are lower-energy transitions that involve promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. cutm.ac.inuzh.ch Compared to π → π* transitions, n → π* transitions are generally much weaker (lower molar absorptivity) and occur at longer wavelengths. shu.ac.ukcutm.ac.in
Upon polymerization of the vinyl group, the π → π* transition associated with this specific double bond will disappear. The resulting polymer, poly(1-(3-acetylphenyl)ethylene), will have a UV-Vis spectrum primarily determined by the acetylphenyl side chains. The loss of conjugation between the phenyl ring and the vinyl group would likely result in a shift of the main absorption band to a shorter wavelength (a hypsochromic or blue shift) compared to the monomer.
Table 1: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Acetyl Group (C=O) | n → π* | 270 - 300 | Low (10-100 L·mol⁻¹·cm⁻¹) shu.ac.uk |
| Conjugated Phenyl-Vinyl System | π → π* | 240 - 280 | High (1,000-10,000 L·mol⁻¹·cm⁻¹) shu.ac.uk |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique spectral pattern often referred to as a "molecular fingerprint". nih.govnih.gov This technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. nih.gov
The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrational modes of its specific functional groups. Key vibrational modes include:
C=C Stretching: Strong bands are expected for the vinyl group (typically around 1630 cm⁻¹) and the aromatic ring (in the 1580-1610 cm⁻¹ region).
C=O Stretching: A strong, characteristic band for the ketone carbonyl group is expected in the range of 1680-1700 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while vinyl C-H stretches are also found in this region. Aromatic C-H in-plane and out-of-plane bending modes produce signals in the fingerprint region (below 1500 cm⁻¹).
Ring Vibrations: The phenyl ring exhibits characteristic "ring breathing" modes, typically appearing as sharp bands in the fingerprint region (around 1000 cm⁻¹).
Raman spectroscopy is particularly effective for monitoring the polymerization of this compound. The most significant spectral change upon polymerization is the disappearance or significant reduction in the intensity of the vinyl C=C stretching band (~1630 cm⁻¹). Concurrently, new bands corresponding to the C-C single bond backbone of the resulting polymer, poly(1-(3-acetylphenyl)ethylene), will appear. The bands associated with the acetylphenyl side group will remain largely unchanged, confirming its presence in the polymer structure. mdpi.com
Table 2: Characteristic Raman Shifts for this compound and its Polymer
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) in Monomer | Expected Change Upon Polymerization |
|---|---|---|---|
| Carbonyl Stretch | C=O | 1680 - 1700 | Minor shift |
| Vinyl Stretch | C=C (vinyl) | ~1630 | Disappears |
| Aromatic Stretch | C=C (aromatic) | 1580 - 1610 | Minor shift |
| Aromatic Ring Breathing | Phenyl Ring | ~1000 | Minor shift |
Chromatographic Coupling with Spectroscopic Detectors
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. fmach.itwisc.edu The compound this compound, with a molecular weight of 146.19 g/mol , is sufficiently volatile to be readily analyzed by this technique. sigmaaldrich.com In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. wisc.edu
The mass spectrum produced by electron impact (EI) ionization provides a fragmentation pattern that serves as a chemical fingerprint. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 146. The fragmentation pattern is predictable based on the molecule's structure:
Loss of a methyl radical (•CH₃): A prominent fragment at m/z 131 would result from the cleavage of the methyl group, forming a stable acylium ion [M-15]⁺.
Loss of an acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the phenyl ring would lead to a fragment at m/z 103 [M-43]⁺, corresponding to the vinylphenyl cation.
Formation of the acetyl cation: A characteristic peak at m/z 43, corresponding to [CH₃CO]⁺, is also highly probable.
GC-MS is also invaluable for quality control in the synthesis and polymerization of this compound, allowing for the detection of impurities or the quantification of residual monomer in a polymer sample. Furthermore, Pyrolysis-GC-MS can be employed to characterize the structure of its polymeric derivatives by thermally degrading the polymer into smaller, identifiable fragments. d-nb.info
Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 146 | Molecular Ion [M]⁺ | [C₁₀H₁₀O]⁺ |
| 131 | [M - CH₃]⁺ | [C₉H₇O]⁺ |
| 103 | [M - COCH₃]⁺ | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Analytes
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice for the analysis of non-volatile, thermally unstable, or high molecular weight compounds. merckmillipore.comcsbsju.edu While the monomer this compound can be analyzed by GC-MS, its polymeric derivatives are non-volatile and thus require analysis by HPLC-MS. This technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. mdpi.com
For the analysis of poly(1-(3-acetylphenyl)ethylene), a separation mode such as Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), which separates molecules based on their hydrodynamic volume, would be coupled to the MS detector. This allows for the determination of the polymer's molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Soft ionization techniques are required to analyze large polymer molecules without causing fragmentation. merckmillipore.com
Electrospray Ionization (ESI): This is a common technique for polymer analysis, capable of producing multiply-charged ions from large polymer chains, bringing their m/z ratios into the detectable range of standard mass spectrometers. merckmillipore.com
Atmospheric Pressure Chemical Ionization (APCI): This technique is also suitable and is often used for molecules of intermediate polarity. merckmillipore.com
By analyzing the distribution of m/z values for the polymer chains, HPLC-MS can provide detailed information on the polymer's composition, including the identification of end-groups and any repeating units.
Chemometric Approaches in Spectroscopic Data Analysis
Principal Component Analysis (PCA) for Spectral Data
Principal Component Analysis (PCA) is a powerful multivariate statistical technique used in chemometrics to simplify complex, high-dimensional datasets, such as those generated from spectroscopic measurements. researchgate.netnih.gov When analyzing a series of spectra (e.g., UV-Vis or Raman), PCA reduces the data to a few new, uncorrelated variables called Principal Components (PCs). nih.govscispace.com These PCs are linear combinations of the original variables (e.g., absorbance at each wavelength) and are ordered such that the first PC (PC1) describes the largest amount of variance in the data, PC2 describes the second largest, and so on.
In the context of this compound and its polymerization, PCA can be applied to a set of Raman spectra collected over time during the reaction.
Monitoring Reaction Progress: The primary source of variation in the spectral data will be the conversion of the monomer into the polymer. PC1 would likely capture this transformation. The scores on PC1 for each spectrum would correlate with the extent of the reaction, allowing for real-time monitoring of polymerization kinetics.
Identifying Key Spectral Changes: The loadings plot for PC1 would highlight the variables (Raman shifts) that contribute most to the variance. This would show negative loadings for the disappearing monomer peaks (e.g., the vinyl C=C stretch at ~1630 cm⁻¹) and positive loadings for the emerging polymer backbone peaks.
Data Visualization and Clustering: A scores plot (e.g., PC1 vs. PC2) provides a 2D representation of the data, allowing for easy visualization of the reaction trajectory. researchgate.net Spectra from the beginning, middle, and end of the polymerization would cluster in different regions of the plot, demonstrating the chemical evolution of the system. researchgate.net This approach can also be used for quality control to compare different batches of polymer and identify outliers.
Advanced Pre-processing Techniques (e.g., MSC, SNV) for Data Enhancementgithub.io
In the spectroscopic analysis of this compound and its polymeric forms, raw spectral data can often be compromised by physical phenomena that are unrelated to the chemical composition of the sample. These phenomena include light scattering due to variations in particle size and density, as well as inconsistencies in path length. Such effects can introduce baseline shifts and scaling variations in the spectra, obscuring the underlying chemical information and hindering accurate quantitative analysis. To mitigate these issues, advanced pre-processing techniques, such as Multiplicative Scatter Correction (MSC) and Standard Normal Variate (SNV), are employed to enhance the quality and reliability of the spectral data.
Multiplicative Scatter Correction (MSC) is a widely used pre-processing method designed to compensate for additive and multiplicative scattering effects in spectroscopic data. americanpharmaceuticalreview.comrjpbcs.com The fundamental principle of MSC is to align each recorded spectrum to an "ideal" reference spectrum, which is typically the mean spectrum of the entire dataset. americanpharmaceuticalreview.com This is achieved by performing a linear regression of each individual spectrum against the reference spectrum. The resulting slope and intercept from this regression are then used to correct the original spectrum, effectively removing the scatter-related variations. rjpbcs.comnirpyresearch.com This process ensures that all spectra are scaled to a common baseline, making them more comparable and improving the performance of subsequent chemometric models.
The mathematical transformation for MSC can be summarized as follows:
Calculation of the Reference Spectrum: An average spectrum is calculated from the entire set of raw spectral data.
Linear Regression: For each individual spectrum, a linear regression is performed against the reference spectrum.
Correction: Each spectrum is then corrected using the slope and intercept obtained from the regression, effectively removing the multiplicative and additive scatter effects.
Standard Normal Variate (SNV) is another powerful pre-processing technique that addresses scatter and path length variations. researchgate.net Unlike MSC, SNV processes each spectrum individually without the need for a reference spectrum. nirpyresearch.comresearchgate.net The SNV transformation centers each spectrum by subtracting its mean and then scales it by dividing by its standard deviation. nirpyresearch.com This results in a transformed spectrum with a mean of zero and a standard deviation of one. By normalizing each spectrum in this manner, SNV effectively removes the baseline shifts and scaling differences caused by physical effects. nirpyresearch.com
The application of these techniques is particularly beneficial in Near-Infrared (NIR) spectroscopy, a technique highly sensitive to the physical properties of the sample. For polymeric derivatives of this compound, which are often analyzed in solid form, variations in sample packing and particle size can lead to significant spectral distortions.
To illustrate the impact of these pre-processing techniques, consider a hypothetical dataset of NIR spectra obtained from a series of poly(this compound) samples with varying particle sizes. The raw spectra exhibit noticeable baseline shifts and differences in absorbance intensity, which are not directly related to the chemical composition.
Table 1: Hypothetical NIR Absorbance Data of Poly(this compound) Before and After Pre-processing
| Wavelength (nm) | Raw Spectrum (Sample 1) | Raw Spectrum (Sample 2) | SNV Corrected (Sample 1) | SNV Corrected (Sample 2) | MSC Corrected (Sample 1) | MSC Corrected (Sample 2) |
| 1100 | 0.85 | 0.95 | -1.25 | -1.30 | 0.65 | 0.66 |
| 1200 | 0.88 | 0.99 | -0.95 | -1.00 | 0.68 | 0.69 |
| 1300 | 0.92 | 1.04 | -0.55 | -0.60 | 0.72 | 0.73 |
| 1400 | 0.98 | 1.11 | 0.05 | 0.00 | 0.78 | 0.79 |
| 1500 | 1.05 | 1.19 | 0.75 | 0.70 | 0.85 | 0.86 |
| 1600 | 1.10 | 1.25 | 1.25 | 1.20 | 0.90 | 0.91 |
| 1700 | 1.12 | 1.28 | 1.45 | 1.40 | 0.92 | 0.93 |
| 1800 | 1.08 | 1.23 | 1.05 | 1.00 | 0.88 | 0.89 |
| 1900 | 1.02 | 1.16 | 0.45 | 0.40 | 0.82 | 0.83 |
| 2000 | 0.95 | 1.08 | -0.25 | -0.30 | 0.75 | 0.76 |
As demonstrated in the hypothetical data in Table 1, after the application of SNV and MSC, the corrected spectra show a significant reduction in the initial variations. The baseline shifts are minimized, and the absorbance values are scaled to a more consistent range. This data enhancement is a critical step before the application of quantitative analysis methods, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, as it allows these models to focus on the chemical variations within the samples rather than the physical artifacts. imeko.orgresearchgate.net Research has shown that for many applications, MSC and SNV can produce very similar results in terms of improving model performance. imeko.org
Theoretical and Computational Chemistry of 1 3 Vinylphenyl Ethanone and Its Polymeric Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed information about the behavior of molecules at the atomic and electronic levels. These computational methods are particularly valuable for predicting molecular properties that may be difficult or time-consuming to measure experimentally.
Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. At the heart of DFT is the concept that the total energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification allows for a computationally efficient yet accurate description of molecular systems.
For 1-(3-vinylphenyl)ethanone, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By minimizing the total energy of the molecule with respect to the positions of its nuclei, the equilibrium bond lengths, bond angles, and dihedral angles can be precisely calculated. This optimized geometry is fundamental, as it serves as the basis for all other subsequent property calculations. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electrons within the molecule and the energies of the molecular orbitals.
Selection of Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost. Common choices include Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like cc-pVDZ. The notation indicates the number of functions used to describe the core and valence electrons and the inclusion of polarization functions (e.g., d,p), which allow for more flexibility in describing the shape of the electron density.
Exchange-Correlation Functionals: The exchange-correlation functional is an approximation to the complex quantum mechanical interactions between electrons. There is a wide variety of functionals available, each with its strengths and weaknesses. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a very popular choice as it often provides a good balance between accuracy and computational efficiency for a broad range of chemical systems. It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. The selection of an appropriate functional is critical for obtaining reliable predictions of molecular properties.
Electronic Structure and Reactivity Descriptors
From the electronic structure calculated by DFT, various descriptors can be derived to understand and predict the reactivity and intermolecular interactions of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the analysis of its frontier orbitals can predict its susceptibility to nucleophilic or electrophilic attack and its potential role in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative for a generic aromatic ketone and not specific to this compound due to the absence of published computational data for this specific molecule.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Gap | 4.7 |
Natural Bonding Orbital (NBO) Charge Analysis for Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
This analysis yields natural atomic charges, which represent the net charge on each atom in the molecule. These charges offer a more reliable description of the electron distribution compared to other methods like Mulliken population analysis. The NBO charges for this compound can identify the electron-rich and electron-deficient sites within the molecule. This information is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in the context of its polymeric systems.
Table 2: Illustrative Natural Bonding Orbital (NBO) Charges (Note: The following data is illustrative for a generic aromatic ketone and not specific to this compound due to the absence of published computational data for this specific molecule.)
| Atom | Natural Charge (e) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| C (vinyl) | -0.10 to -0.20 |
| H (vinyl) | +0.10 to +0.15 |
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a property that describes the electrostatic interaction energy between a molecule and a positive point charge at any given point in space. It is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.
The MESP is typically mapped onto the electron density surface of the molecule, using a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In this compound, this would likely be concentrated around the oxygen atom of the carbonyl group.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms.
Green regions denote areas of neutral potential.
The MESP map of this compound provides a clear and intuitive visual guide to its reactivity, highlighting the regions most likely to engage in intermolecular interactions and chemical reactions.
Computational Mechanistic Investigations of Organic Reactions
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of organic reactions at a molecular level. whiterose.ac.ukmdpi.com For a molecule like this compound, which possesses multiple reactive sites—namely the vinyl group and the ketone functionality—DFT calculations can provide invaluable insights into reaction pathways, transition states, and the kinetic and thermodynamic factors governing product formation. These theoretical studies can predict the viability of reactions, explain observed regioselectivity, and guide the development of new synthetic methods. whiterose.ac.uk
A primary application of DFT in this context is the investigation of electrophilic additions to the vinyl group. By mapping the potential energy surface for the reaction, chemists can identify the transition state structures and calculate the activation energy barriers for competing pathways. For instance, the hydrohalogenation of the vinyl group could proceed via two different pathways, leading to a Markovnikov or an anti-Markovnikov product. DFT calculations can determine which of these pathways is kinetically favored by comparing their respective activation energies.
The process involves optimizing the geometries of the reactants, the potential transition states, and the products. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.
Below is a hypothetical data table illustrating the type of results that could be obtained from a DFT study (e.g., at the B3LYP/6-31G* level of theory) on the electrophilic addition of HBr to this compound. whiterose.ac.uk
| Reaction Pathway | Intermediate | Transition State (TS) Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| Markovnikov Addition | Carbocation on the benzylic carbon | TSMarkovnikov | 15.2 | -10.5 |
| Anti-Markovnikov Addition | Carbocation on the terminal vinyl carbon | TSAnti-Markovnikov | 25.8 | -2.1 |
Note: The data in this table is illustrative and represents the kind of output generated from DFT calculations. It is not based on published experimental or computational results for this specific reaction.
The hypothetical data suggests that the Markovnikov pathway has a significantly lower activation energy, indicating that it would be the kinetically favored pathway, leading to the formation of 1-(3-(1-bromoethyl)phenyl)ethanone as the major product. Furthermore, the reaction energy (ΔErxn) indicates that the Markovnikov product is also thermodynamically more stable. Such computational studies provide a detailed, quantitative understanding that complements experimental observations. researchgate.net
Polymerization Simulation and Prediction of Polymer Architecture
Molecular dynamics (MD) and Monte Carlo (MC) simulations are indispensable computational techniques for modeling polymerization processes and predicting the resulting polymer architecture. mdpi.commdpi.com These methods allow researchers to bridge the gap between monomer structure and macroscopic polymer properties by simulating the dynamic behavior of polymer chains. researchgate.net For a monomer like this compound, simulations can predict the structure and properties of the resulting polymer, poly(this compound).
The simulation process typically begins with the construction of an atomistic or coarse-grained model of the monomer. A simulation box is created and populated with a large number of these monomers, along with initiator molecules if a specific polymerization mechanism (e.g., free radical polymerization) is being studied. researchgate.net The interactions between atoms are described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). acs.org
MD simulations solve Newton's equations of motion for every atom in the system, allowing the observation of the polymerization process over time. youtube.com Bonds are formed between monomers based on predefined criteria, such as the distance between reactive centers, mimicking the chain growth process. researchgate.net These simulations can provide insights into:
Polymer Chain Growth and Conformation: Tracking the trajectory of individual chains as they grow, including their end-to-end distance and radius of gyration.
Macromolecular Structure: Predicting properties like the average molecular weight, molecular weight distribution (polydispersity index, PDI), and the degree of branching.
Thermomechanical Properties: By simulating the polymer melt at different temperatures, properties like the glass transition temperature (Tg) can be estimated. researchgate.net
A hypothetical summary of data from a series of MD simulations on the free-radical polymerization of this compound is presented below, illustrating how polymer properties might vary with the degree of polymerization.
| Degree of Polymerization (DPn) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Radius of Gyration (Rg) (Å) | Simulated Glass Transition Temp. (Tg) (K) |
| 50 | 7,310 | 1.8 | 15.3 | 385 |
| 100 | 14,620 | 1.7 | 25.1 | 402 |
| 200 | 29,240 | 1.6 | 41.2 | 415 |
| 500 | 73,100 | 1.5 | 85.9 | 425 |
Note: The data in this table is for illustrative purposes to show typical outputs from polymer simulations and is not derived from actual experimental data for poly(this compound).
Such simulations are crucial for understanding how polymerization conditions and monomer structure influence the final material properties. They can guide the rational design of polymers with desired characteristics, reducing the need for extensive trial-and-error experimentation. mdpi.comethz.ch
Advanced Materials Applications and Performance Engineering of 1 3 Vinylphenyl Ethanone Polymers
Development of High-Performance Polymeric Materials
1-(3-Vinylphenyl)ethanone serves as a versatile building block for synthesizing a variety of polymers with unique and high-performance properties. smolecule.com The presence of the vinyl group enables its participation in various polymerization reactions, including radical polymerization, to form styrenic copolymers. smolecule.com The incorporation of the acetylphenyl moiety imparts specific functionalities that lead to materials with enhanced characteristics compared to standard polymers.
Polymers derived from vinylphenyl sources, which are structurally related to this compound, have been shown to exhibit high molecular weights on the order of 10^6, excellent solubility in common organic solvents, and good film-forming abilities. nih.gov These characteristics are crucial for processability and application in areas such as photoelectric devices. The ability to create complex polymer architectures, such as hyperbranched structures, further enhances properties like solubility and thermal stability, positioning these materials as effective components in advanced applications like polymeric solar cells. nih.gov
Engineering of Thermal and Mechanical Properties in Polymeric Systems
Research has indicated that styrenic copolymers synthesized using this compound exhibit enhanced thermal stability, particularly when compared to their para-substituted analogs. smolecule.com This improvement can be attributed to the meta-substitution pattern, which can influence chain packing and intermolecular forces, leading to a more thermally robust material. Similarly, related poly(p-phenylene vinylene) derivatives have also been noted for their good thermal stability. nih.gov The introduction of the acetyl group provides a site for potential cross-linking or other post-polymerization modifications, which can further increase the glass transition temperature (Tg) and mechanical stiffness of the material.
Table 1: Potential Enhancements in Polymer Properties by Incorporating this compound
| Property | Structural Contributor | Potential Enhancement |
|---|---|---|
| Thermal Stability | Phenyl Ring, meta-Substitution | Increased decomposition temperature; Enhanced stability compared to para-isomers. smolecule.com |
| Mechanical Strength | Rigid Phenyl Backbone | Increased stiffness and rigidity. |
| Solubility | Acetyl Group, Asymmetric Structure | Good solubility in common organic solvents for improved processability. nih.gov |
| Modifiability | Ketone Functional Group | Site for cross-linking or functionalization to further tailor properties. |
**7.3. Functional Polymers for Specialized Applications
The distinct functional groups of this compound enable its use in a range of specialized, high-value applications, from electronics to biotechnology.
Polymers containing vinyl-phenyl moieties are of significant interest for optoelectronic applications, such as in polymer light-emitting diodes (PLEDs). By creating polymers that incorporate these structures, it is possible to develop materials that act as effective hosts for luminescent dopants.
For instance, a polymer synthesized from a related monomer, poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), has been developed as a host material for PLEDs. nih.gov This material exhibits a photoluminescence (PL) maximum at 381 nm and demonstrates efficient energy transfer to green, red, and yellow dopants, making it a versatile platform for creating tunable light-emitting devices. nih.gov The vinylphenyl group is crucial for forming the high-molecular-weight polymer backbone necessary for good film formation and device fabrication. nih.gov While PVPP itself emits in the near-UV spectrum, the principle demonstrates how the 1-(3-vinylphenyl) structure can be integrated into larger chromophoric systems to build functional optoelectronic polymers.
Table 2: Properties of a Representative Vinyl-Phenyl Polymer for Optoelectronics
| Polymer | PL Maximum | Application | Key Feature |
|---|
In the field of separation science, monomers containing vinylphenyl groups are used to fabricate monolithic chromatography columns. These columns consist of a single, continuous porous polymer rod, offering high permeability and rapid separation of molecules. While divinyl compounds act as crosslinkers to form the porous structure, monofunctional monomers like this compound could be copolymerized into the matrix to tailor the surface chemistry of the stationary phase. The incorporation of the acetylphenyl group would increase the polarity of the monolith's surface, enhancing its selectivity for separating polar analytes through reversed-phase or hydrophilic interaction chromatography.
The vinyl group in this compound makes it a candidate for copolymerization with common monomers used in synthetic rubbers, such as butadiene or isoprene. While its direct application in commercial elastomers is not widely documented, its incorporation offers significant potential for tailoring material properties. The pendant acetylphenyl group could serve multiple purposes:
Increased Polarity: Enhancing resistance to nonpolar solvents and oils.
Cross-linking Site: The ketone group can undergo reactions to form cross-links, potentially improving the mechanical strength, thermal stability, and solvent resistance of the elastomer.
Adhesion Promotion: The polar nature of the ketone could improve adhesion to polar substrates and fillers.
By strategically including this compound in an elastomer formulation, it is theoretically possible to engineer rubbers with a customized balance of mechanical, thermal, and chemical properties.
Silicone polymers are known for their excellent thermal stability and optical transparency. These properties can be further enhanced by incorporating aromatic and functional groups. The vinyl group of this compound can be readily attached to a silicone backbone via hydrosilylation reaction with Si-H functional silicones.
The introduction of the acetylphenyl group into the silicone side chain would be expected to:
Enhance Thermal Stability: The aromatic content is known to increase the thermal and thermo-oxidative stability of silicone resins by inhibiting degradation pathways.
Modify Optical Properties: The phenyl group increases the refractive index of the silicone, a property that can be tuned for applications in optical encapsulation, lenses, or coatings.
Improve Mechanical Properties: The rigid aromatic groups can increase the stiffness and toughness of the silicone material.
This approach allows for the creation of advanced silicone-based materials with a superior combination of thermal stability and specific optical characteristics.
Functional Polymers for Specialized Applications
Low-Density Polymers for Biomedical and Engineering Applications
Polymers with low density are crucial in a variety of biomedical and engineering fields where weight, material performance, and biocompatibility are critical design factors. Low-density polyethylene (LDPE), for instance, is a soft, flexible, and lightweight plastic known for its toughness and corrosion resistance, making it suitable for applications like orthotics and prosthetics. curbellplastics.com Typically, these materials are characterized by significant chain branching, which prevents the polymer chains from packing closely, resulting in lower intermolecular forces and reduced density. wikipedia.org
In the context of advanced materials, polymers derived from this compound, also known as poly(3-vinylacetophenone), present a unique platform for developing specialized low-density materials. The vinyl group on the monomer facilitates polymerization, creating a stable carbon-carbon backbone analogous to other vinyl polymers which are foundational in biomedical applications due to their ease of synthesis and functional diversity. smolecule.com The creation of low-density variants of poly(3-vinylacetophenone) can be theoretically achieved through processes such as foam production or by creating composite materials with lightweight fillers.
For biomedical applications, the inherent properties of the polymer are paramount. The development of degradable vinyl polymers is a significant area of research, aiming to create materials that can be broken down and absorbed by the body after fulfilling their purpose, thereby avoiding long-term toxicity. researchgate.net While specific biocompatibility data for poly(3-vinylacetophenone) is not extensively documented in current literature, its structural similarity to other styrenic polymers suggests that its suitability would need to be thoroughly evaluated. Key properties for biomedical use would include non-toxicity, biocompatibility, and, in many cases, biodegradability. mdpi.com Engineering applications for low-density poly(3-vinylacetophenone) could include lightweight structural components, insulation, and matrices for composite materials, where its thermal and mechanical properties would be defining factors.
Table 1: Key Properties of Low-Density Polymers for Target Applications
| Property | Biomedical Applications | Engineering Applications |
|---|---|---|
| Density | Low (to reduce implant weight) | Low (for lightweighting) |
| Biocompatibility | High (non-toxic, non-immunogenic) | Not typically required |
| Biodegradability | Often required (for temporary implants, drug delivery) | Durability is often preferred |
| Mechanical Strength | Must match the host tissue (e.g., bone, soft tissue) | High strength-to-weight ratio |
| Porosity | Often desired (for tissue integration, drug elution) | Can be solid or porous (for insulation) |
Functional Coatings and Adhesives
The ketone and vinyl functional groups in this compound make its derived polymers particularly suitable for the development of functional coatings and adhesives. smolecule.com Functional coatings are designed to impart specific properties to a surface, such as hydrophobicity, antimicrobial activity, or photo-responsiveness, beyond simple protection. metu.edu.tr Adhesives, similarly, rely on the chemical structure of the polymer to create strong bonds with various substrates.
Polymers containing vinyl ketone moieties are noted for being photo-responsive and susceptible to photodegradation upon exposure to UV light. nih.gov This characteristic is highly valuable for creating functional coatings that can be modified or removed with light, or for applications in photolithography. A coating based on poly(3-vinylacetophenone) could be designed to alter its properties, such as solubility or color, when irradiated, opening possibilities for smart materials and sensors. The ketone group, being polar, can enhance adhesion to various substrates through dipole-dipole interactions and hydrogen bonding, which is a critical factor for both coatings and adhesives.
In adhesive formulations, the polymer's molecular weight and chain structure are crucial for determining properties like tack, shear strength, and peel strength. Poly(vinyl acetate) (PVAc) based adhesives, for example, are widely used, and their performance is heavily dependent on their rheological properties and the strength of the polymer film itself. For poly(3-vinylacetophenone), its thermoplastic nature would allow it to be formulated as a hot-melt adhesive. The incorporation of this polymer into blends or copolymers could further tailor its adhesive properties, enhancing flexibility or bond strength for specific applications, such as in electronics or specialty packaging. diva-portal.org
Table 2: Potential Functional Applications of Poly(3-vinylacetophenone) Coatings & Adhesives
| Application | Key Functional Property | Role of this compound Structure |
|---|---|---|
| Photo-active Coatings | Photo-responsiveness / Photodegradability | The vinyl ketone structure allows for photochemical reactions upon UV exposure. nih.gov |
| Smart Surfaces | Tunable Wettability / Adhesion | The polar ketone group can interact with substrates; its accessibility can be altered. |
| High-Performance Adhesives | Strong substrate adhesion | The ketone moiety provides polarity for enhanced bonding to surfaces. |
| Removable Adhesives | Controlled degradation | Photodegradability could allow for bond weakening on demand with UV light. |
Structure-Property Relationships in this compound-Derived Polymers
The performance of a polymer is intrinsically linked to its molecular structure. For polymers derived from this compound, the key structural features that dictate their physical, thermal, and chemical properties include the position of the functional groups on the phenyl ring, the polymer's molecular weight and tacticity, and the potential for copolymerization. uomustansiriyah.edu.iqscribd.com
A significant structure-property insight is related to the substitution pattern on the phenyl ring. It has been noted that styrenic copolymers formed from the meta-substituted this compound exhibit enhanced thermal stability compared to their para-substituted counterparts. smolecule.com This is likely due to differences in chain packing and intermolecular forces dictated by the isomer's geometry. The bulky acetyl group in the meta position may introduce steric hindrance that restricts chain mobility, leading to a higher glass transition temperature (Tg) and improved stability at elevated temperatures.
The presence of the ketone group in the polymer chain is a primary driver of its properties. As established, this group makes the polymer susceptible to photochemical reactions, leading to photodegradability. nih.gov This is a direct relationship between the chemical structure (the C=O bond) and a functional property. Furthermore, the polarity of the ketone group influences the polymer's solubility, adhesion, and dielectric properties.
General principles of polymer science dictate other structure-property relationships. uomustansiriyah.edu.iq
Molecular Weight: Higher molecular weight generally leads to increased mechanical strength (e.g., tensile strength) and thermal stability, as longer chains result in more significant intermolecular entanglement and van der Waals forces.
Tacticity: The stereochemical arrangement of the acetylphenyl group along the polymer backbone (isotactic, syndiotactic, or atactic) will profoundly affect the polymer's ability to crystallize. A more regular, stereoregular structure (isotactic or syndiotactic) would facilitate chain packing and crystallization, resulting in a stiffer, more rigid material with a distinct melting point, whereas an atactic structure would lead to an amorphous, glassy polymer. scribd.com
Copolymerization: Incorporating other monomers along with this compound allows for the precise tuning of properties. For example, copolymerizing with a flexible monomer could reduce the brittleness of the resulting material, while copolymerizing with a monomer containing a different functional group could introduce new capabilities, such as enhanced conductivity or specific chemical reactivity. mdpi.com
Table 3: Predicted Structure-Property Relationships for Poly(3-vinylacetophenone)
| Structural Feature | Influenced Property | Predicted Effect | Rationale |
|---|---|---|---|
| Meta-position of vinyl group | Thermal Stability | Enhanced stability compared to para-isomer. smolecule.com | Altered chain packing and intermolecular forces due to geometry. |
| Ketone moiety | Photoreactivity | Confers susceptibility to photodegradation. nih.gov | The carbonyl group can absorb UV energy, leading to chain scission. |
| Increasing Molecular Weight | Mechanical Strength | Increased tensile strength and toughness. | Greater chain entanglement and intermolecular forces. uomustansiriyah.edu.iq |
| Stereoregular Tacticity | Crystallinity / Stiffness | Increased crystallinity and rigidity. | Ordered chain structure allows for efficient packing into a crystal lattice. scribd.com |
| Copolymerization | Versatility | Properties can be tailored (e.g., increased flexibility, new functionality). | Combines the properties of the constituent monomers. mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-Vinylphenyl)ethanone, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Acylation : React 3-vinylbenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 120–140°C. Solvent choice (e.g., dichloromethane or nitrobenzene) impacts regioselectivity and byproduct formation .
- Fries Rearrangement : Rearrange phenyl acetate precursors under acidic conditions. Temperature control (130–150°C) is critical to avoid decomposition of the vinyl group .
- Enzymatic Approaches : Lipase-mediated acetylation can produce stereoselective derivatives, though yields are typically lower (~50%) compared to traditional methods .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : The vinyl group protons (CH₂=CH–) appear as doublets of doublets (δ 5.1–5.8 ppm). Aromatic protons adjacent to the ketone show deshielding (δ 7.5–8.0 ppm) .
- ¹³C NMR : The carbonyl carbon resonates at ~205–210 ppm, while vinyl carbons appear at 115–125 ppm .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Friedel-Crafts synthesis of this compound?
- Key Challenges : Over-acylation, isomerization of the vinyl group, and polymerization.
- Optimization :
- Use low temperatures (≤120°C) to suppress vinyl group reactivity.
- Catalyst Modulation : Substitute AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilicity and side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance regioselectivity for para-substitution .
Q. How does the vinyl group influence the electronic properties and reactivity of this compound?
- Electronic Effects :
- The vinyl group acts as an electron-withdrawing substituent via conjugation, reducing electron density on the aromatic ring. This deactivates the ring toward electrophilic substitution but directs incoming electrophiles to meta/para positions .
- Experimental Validation :
- Hammett Constants : Use σ⁺ values to quantify substituent effects on reaction rates.
- DFT Calculations : Predict charge distribution and reactive sites using software like Gaussian. The ketone’s carbonyl group and vinyl π-system create a conjugated electron-deficient system .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
